

Application Notes and Protocols for CAPS Buffer (pH 10)

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Compound of Interest		
Compound Name:	PH 10 BUFFER	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Cyclohexylamino)-1-propanesulfonic acid (CAPS) is a zwitterionic buffer with a buffering range of pH 9.7-11.1.[1][2] Its alkaline pKa makes it an invaluable tool for various biochemical and molecular biology applications, particularly at a pH of 10. This document provides detailed application notes and protocols for the specific uses of CAPS buffer at pH 10, with a focus on methodologies relevant to research, and drug development. Key advantages of CAPS buffer include its compatibility with protein sequencing (as it lacks primary amines that interfere with Edman degradation) and its effectiveness in facilitating the transfer of high molecular weight (HMW) proteins during Western blotting.[2][3]

I. Western Blotting: Enhanced Transfer of High Molecular Weight and Basic Proteins

CAPS buffer at pH 10 is highly recommended for the electrophoretic transfer of proteins, especially those with high molecular weights (>150 kDa) and basic isoelectric points.[1][2] The alkaline environment promotes a net negative charge on most proteins, facilitating their migration from the gel to the membrane.

Data Presentation: Comparison of Western Blot Transfer Buffers



Feature	CAPS Buffer (pH 10-11)	Towbin Buffer (pH ~8.3)	Dunn (Carbonate) Buffer (pH ~9.9)	Tris-CAPS Discontinuous Buffer (pH 9.6)
Primary Application	High molecular weight proteins (>150 kDa), protein sequencing.[1][4]	General purpose, broad range of protein sizes.[4]	Proteins requiring a higher pH for transfer, basic proteins.[4]	Increased transfer efficiency in semi-dry systems.[4]
Composition	10 mM CAPS, 10% Methanol. [4]	25 mM Tris, 192 mM Glycine, 20% Methanol. [4]	10 mM NaHCO₃, 3 mM Na₂CO₃. [4]	Anode: 60 mM Tris, 40 mM CAPS, 15% Methanol; Cathode: 60 mM Tris, 40 mM CAPS, 0.1% SDS.[1][2]
Transfer Efficiency for HMW Proteins	Generally higher due to alkaline pH.[2]	Can be less efficient for very large proteins.[4]	Effective for basic proteins.[5]	High efficiency for a broad range of proteins.[2]
Compatibility with N-terminal Sequencing	Yes (glycine- free).[3]	No (glycine interferes).[3]	Yes.	Yes.

Experimental Protocols

- CAPS (N-cyclohexyl-3-aminopropanesulfonic acid), MW: 221.32 g/mol
- Sodium Hydroxide (NaOH)
- Deionized water
- 1 L graduated cylinder



- Beaker
- Magnetic stirrer and stir bar
- pH meter

Procedure:

- Weigh 22.13 g of CAPS and add it to a beaker containing approximately 800 ml of deionized water.[1]
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the CAPS is completely dissolved.[1]
- Carefully adjust the pH of the solution to 11.0 using 10 M NaOH.[1]
- Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with deionized water.[1]
- Store the 10x CAPS buffer at 4°C.[1]

This protocol is optimized for the transfer of a broad range of proteins, including HMW proteins.

- 10x CAPS Buffer (pH 11.0)
- Methanol
- Deionized water
- · Polyacrylamide gel with separated proteins
- PVDF or nitrocellulose membrane
- · Thick filter paper
- Semi-dry transfer apparatus and power supply

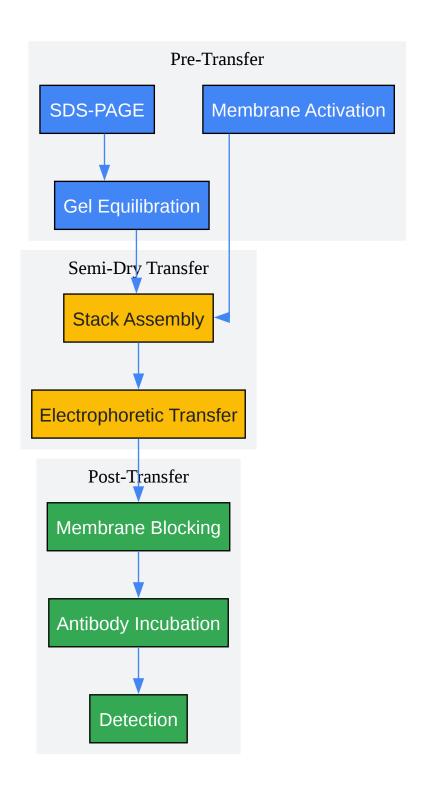


Procedure:

- Prepare 1x CAPS Transfer Buffer: For 1 liter of 1x CAPS transfer buffer, mix 100 ml of 10x
 CAPS buffer with 100 ml of methanol and 800 ml of deionized water. Cool to 4°C before use.
 [5]
- Gel Equilibration: After SDS-PAGE, carefully remove the stacking gel. Equilibrate the resolving gel in the 1x CAPS transfer buffer for 10-15 minutes with gentle agitation. This step removes electrophoresis buffer salts that can increase conductivity and heat generation.[1]
- Membrane Preparation:
 - Cut a piece of PVDF or nitrocellulose membrane to the dimensions of the gel.
 - If using PVDF, activate the membrane by immersing it in 100% methanol for 15-30 seconds.
 - Equilibrate the membrane in 1x CAPS transfer buffer for at least 5 minutes.[1]
- Assemble the Transfer Stack: Assemble the semi-dry transfer stack from the anode (+) to the cathode (-):
 - 2-3 sheets of filter paper soaked in 1x CAPS transfer buffer.
 - The equilibrated membrane.
 - The equilibrated gel.
 - 2-3 sheets of filter paper soaked in 1x CAPS transfer buffer.
 - Use a roller to remove any air bubbles between the layers.[1]
- Electrophoretic Transfer:
 - Place the assembled stack in the semi-dry blotter.
 - Perform the transfer at a constant current of 1-2 mA/cm² of the gel area or a constant voltage of 15-25V for 30-60 minutes.[1] Optimal conditions should be determined



empirically.



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Caption: Workflow for Semi-Dry Western Blotting using CAPS Buffer.



II. Enzymatic Assays in Alkaline Conditions

CAPS buffer is ideal for studying enzymatic reactions that have an optimal pH in the alkaline range.[2] Its minimal metal-binding capacity is also advantageous in assays involving metalloenzymes.[5]

Application Note: Alkaline Phosphatase (ALP) Assay

Alkaline phosphatase (ALP) is an enzyme that catalyzes the hydrolysis of phosphate esters at an alkaline pH.[6] Monitoring ALP activity is crucial in various research and diagnostic settings.

Data Presentation: Typical Alkaline Phosphatase Assay

Parameters

<u>rarameters</u>		
Parameter	Value	
Buffer	Assay Buffer (pH 10.5)	
Substrate	p-Nitrophenyl Phosphate (pNPP)	
Detection Wavelength	405 nm	
Incubation Temperature	25°C or 37°C	
Incubation Time	60 minutes (or kinetic reading)	

Experimental Protocol

This protocol is adapted for a 96-well plate format.

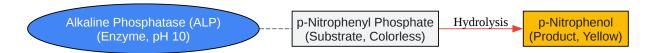
- Assay Buffer (e.g., 100 mM Glycine, 1 mM MgCl₂, pH 10.5, or a CAPS-based buffer at pH 10.5)
- pNPP Substrate Solution (5 mM)
- Samples (e.g., cell lysate, serum)
- 96-well microplate



Microplate reader

Procedure:

- Sample Preparation:
 - Prepare cell or tissue lysates in an appropriate lysis buffer. Avoid inhibitors of ALP such as EDTA, citrate, and phosphate.
 - Dilute samples as necessary with the Assay Buffer.
- Assay Reaction:
 - Add 80 μl of each sample to individual wells of the 96-well plate.
 - o Initiate the reaction by adding 50 μl of the 5 mM pNPP substrate solution to each well.[6]
 - Mix well by gentle tapping.
- Incubation and Measurement:
 - Incubate the plate for 60 minutes at 25°C, protected from light.[6]
 - Alternatively, for a kinetic assay, measure the absorbance at 405 nm at multiple time points.
 - Measure the absorbance at 405 nm using a microplate reader.
- Data Analysis:
 - Prepare a standard curve using known concentrations of p-nitrophenol (the product of the reaction).
 - Calculate the ALP activity in the samples based on the standard curve.





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Caption: Principle of the colorimetric alkaline phosphatase assay.

III. Capillary Zone Electrophoresis (CZE)

CAPS buffer at pH 10 can be employed as a running buffer in CZE for the separation of proteins and peptides. The high pH ensures that most proteins are negatively charged and migrate towards the anode, minimizing interactions with the negatively charged capillary wall.

Application Note: Protein Separation by CZE

In CZE, the choice of running buffer is critical to achieve high-resolution separations. A high pH buffer like CAPS can be effective in preventing protein adsorption to the capillary surface.

Data Presentation: Typical CZE Parameters for Protein

Separation

Parameter	Value
Running Buffer	50 mM Sodium Borate, pH 10.0 (CAPS can be a substitute)
Capillary	Fused silica, 50-100 μm i.d.
Voltage	10-30 kV
Temperature	20-25°C
Detection	UV-Vis at 214 nm or 280 nm

Experimental Protocol

- CAPS buffer (or Sodium Borate buffer), 50 mM, pH 10.0
- Fused silica capillary
- Capillary electrophoresis instrument

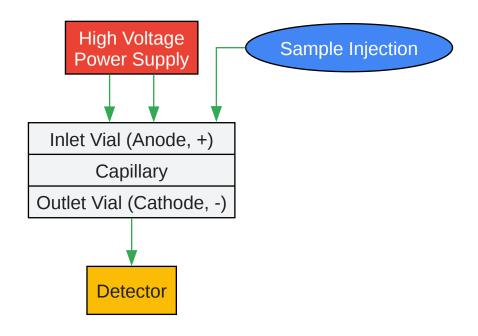


· Protein sample dissolved in a low ionic strength buffer

Procedure:

- Capillary Conditioning:
 - Flush the new capillary with 1 M NaOH for 30 minutes.
 - Rinse with deionized water for 10 minutes.
 - Flush with 0.1 M HCl for 10 minutes.
 - Rinse with deionized water for 10 minutes.
 - Finally, equilibrate the capillary with the running buffer for at least 15 minutes.
- Sample Preparation:
 - Dissolve the protein sample in a buffer with a lower ionic strength than the running buffer.
- Electrophoresis:
 - Fill the buffer reservoirs with the 50 mM CAPS buffer, pH 10.0.
 - Inject the sample into the capillary (hydrodynamic or electrokinetic injection).
 - Apply a voltage of 10-30 kV.
 - Monitor the separation using a UV-Vis detector at the appropriate wavelength.





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Caption: Schematic of a Capillary Zone Electrophoresis system.

Conclusion

CAPS buffer at a pH of 10 is a versatile and powerful tool for a range of applications in research and drug development. Its utility in enhancing the transfer of high molecular weight proteins in Western blotting, providing an optimal environment for alkaline-active enzymes, and facilitating high-resolution separations in capillary electrophoresis makes it an essential component of the modern molecular biology laboratory. The protocols and data presented herein provide a comprehensive guide for the effective implementation of CAPS buffer in these key techniques.

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